Formaldehyde;methanol;urea

Wood Adhesives Polymer Chemistry Resin Characterization

Urea, polymer with formaldehyde and methanol (CAS 37999-54-5), classified as a urea-formaldehyde-methanol copolymer resin, constitutes a foundational thermosetting amino resin produced through condensation polymerization of urea, formaldehyde, and methanol. The methanol component serves dual functions: as a formaldehyde stabilizer in standard formalin solutions (typically ~10 wt% methanol in 37% formaldehyde) and as a reactive participant during resin synthesis that influences the polymer’s methylene ether bridge, uron ring, and methylol group distribution.

Molecular Formula C3H10N2O3
Molecular Weight 122.12 g/mol
CAS No. 37999-54-5
Cat. No. B14167305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormaldehyde;methanol;urea
CAS37999-54-5
Molecular FormulaC3H10N2O3
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESCO.C=O.C(=O)(N)N
InChIInChI=1S/CH4N2O.CH4O.CH2O/c2-1(3)4;2*1-2/h(H4,2,3,4);2H,1H3;1H2
InChIKeyJHFIZECAWVZING-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formaldehyde-Methanol-Urea Copolymer (CAS 37999-54-5): Procurement-Grade Baseline for Urea-Formaldehyde Resin Selection


Urea, polymer with formaldehyde and methanol (CAS 37999-54-5), classified as a urea-formaldehyde-methanol copolymer resin, constitutes a foundational thermosetting amino resin produced through condensation polymerization of urea, formaldehyde, and methanol [1] . The methanol component serves dual functions: as a formaldehyde stabilizer in standard formalin solutions (typically ~10 wt% methanol in 37% formaldehyde) and as a reactive participant during resin synthesis that influences the polymer’s methylene ether bridge, uron ring, and methylol group distribution [2] [3]. This copolymer is predominantly employed as a wood adhesive binder in particleboard, medium-density fiberboard (MDF), and plywood manufacturing, where its formaldehyde-to-urea (F/U) molar ratio and methanol content critically determine final product performance, formaldehyde emission profiles, and regulatory compliance [2] [4].

Why UF Resin Grade Selection Cannot Be Reduced to F/U Molar Ratio Alone: The Methanol Variable in CAS 37999-54-5 Procurement


Industrial procurement of urea-formaldehyde resins frequently defaults to specification by formaldehyde-to-urea (F/U) molar ratio and solids content, yet this approach overlooks the methanol variable that distinguishes CAS 37999-54-5 from conventional UF resins. Methanol content—whether introduced as a formalin stabilizer at ~10 wt% or deliberately controlled below 0.3 wt% in low-methanolic formulations—directly alters the resin's methylene ether bridge density, uron ring formation, and condensation kinetics during synthesis [1] [2]. Head-to-head studies demonstrate that UF resins prepared with standard formalin (37% HCHO, 10% methanol) exhibit measurably different chemical architectures and inferior water resistance, mechanical properties, and formaldehyde emission profiles compared to resins synthesized with concentrated formaldehyde lacking methanol [1]. Furthermore, post-synthesis alcohol modification with methanol vs. isopropanol yields divergent storage stability and free formaldehyde trajectories over a 4-month shelf life [3]. These differences are not captured by F/U ratio or solids content alone, making direct interchange of UF resin grades without methanol-content specification a quantifiable performance risk.

Quantitative Differentiation Evidence for Formaldehyde-Methanol-Urea Copolymer (CAS 37999-54-5) vs. Closest Analogs


Methylene Ether Bridge and Uron Ring Density: Structural Divergence Driven by Methanol Presence in UF Resin Synthesis

UF resin prepared with concentrated formaldehyde (45% HCHO, no methanol added) exhibits a measurably higher proportion of methylene ether bridges (–CH2–O–CH2–) and uron ring structures compared to UF resin prepared with standard formalin (37% HCHO, 10% methanol), as quantified by ¹³C-NMR and FTIR spectroscopy [1] [2]. At an identical F/U molar ratio of 1.1, the concentrated formaldehyde-derived resin showed greater crosslinking density via ether and uron linkages, while the methanol-containing standard formalin resin exhibited higher methylol group content at intermediate reaction stages, indicating methanol interference with condensation pathway progression [1]. This structural divergence directly translates to differences in cured network architecture and hydrolytic stability [1] [3].

Wood Adhesives Polymer Chemistry Resin Characterization

Water Resistance, Mechanical Strength, and Formaldehyde Emission of Particleboard: Concentrated vs. Standard Formaldehyde UF Resins

Particleboards prepared with UF resin synthesized from concentrated formaldehyde (45% HCHO, no methanol) demonstrated superior water resistance, better mechanical performance, and lower formaldehyde emission compared to those bonded with UF resin from standard formaldehyde solution (37% HCHO, 10% methanol) [1]. This head-to-head comparison within a single study design isolates methanol content as the primary differentiating variable, given that both resins were synthesized under otherwise identical conditions and at the same final F/U molar ratio [1]. The concentrated formaldehyde-derived resin also exhibited a lower curing temperature as measured by differential scanning calorimetry (DSC), indicating altered crosslinking thermodynamics attributable to methanol absence [2].

Wood-Based Panels Particleboard Formaldehyde Emission

Low-Methanolic Urea-Formaldehyde Concentrate (≤0.3 wt% Methanol): Process Control and Emission Reduction in Industrial Resin Production

Russian Patent RU2305685C2 explicitly defines a low-methanolic urea-formaldehyde concentrate (UFC) containing no more than 0.3 wt% methanol as the preferred feedstock for industrial UF resin production [1]. This specification contrasts with conventional UFC grades that may contain higher residual methanol from formalin stabilization. The patent demonstrates that using this ≤0.3 wt% methanol UFC enables reproducible achievement of target viscosity (90–189 sec, VZ-3 viscometer) and limiting miscibility (1:6 to 1:3) during acid condensation, while reducing methanol emission during processing and improving workplace sanitary conditions [1]. Commercial UFC-85/U product specifications corroborate this ≤0.3 wt% methanol threshold as an industry-standard quality parameter [2].

Resin Manufacturing Process Control Methanol Emission

Alcohol Modifier Selection for UF Resin Storage Stability: Methanol vs. Isopropanol Impact on Free Formaldehyde Content Over 4 Months

Commercial KFMT-15 urea-formaldehyde resin modified with 4 wt% of different alcohols (methanol, ethanol, isopropanol, n-butanol) was monitored for pH, relative viscosity, hot gelation time, and free formaldehyde content over a 4-month storage period [1]. Methanol modification resulted in inferior free formaldehyde control compared to isopropanol modification; isopropanol was identified as the most advantageous modifier for preserving UF resin useful properties, particularly for minimizing formaldehyde emission during storage and subsequent application [1]. All alcohol-modified resins exhibited initial pH decline during the first month of storage, with the methanol-modified variant showing distinct pH trajectory compared to the isopropanol variant [1].

Resin Storage Stability Free Formaldehyde Alcohol Modification

Formalin vs. Urea-Formaldehyde Concentrate (UFC) as UF Resin Feedstock: MDF Mechanical Property Comparison at F/U = 1.1

UF resins prepared with formalin (42% concentration) exhibited better mechanical properties than those prepared with two types of urea-formaldehyde concentrate (UFC, F/U ~5 and ~4.3), all formulated to a final F/U molar ratio of 1.1 [1]. Medium-density fiberboards (MDFs) bonded with the formalin-derived UF resin yielded superior internal bond strength (IBS), modulus of rupture (MOR), and modulus of elasticity (MOE), while MDFs bonded with UFC-derived UF resin (F/U = 4.3) presented the poorest results with highest thickness swelling (TS) and lowest mechanical values [1]. Additionally, DSC analysis showed that the curing temperature of formalin-derived UF resin was lower than that of UFC-derived UF resins, consistent with the methylene/ether/uron group density trends observed by ¹³C NMR and FT-IR [1].

MDF Manufacturing Resin Feedstock Mechanical Properties

Melt Condensation vs. Aqueous Condensation UF Resin: Free Formaldehyde and Storage Stability Advantage from Methanol Concentration Monitoring

UF resin synthesized via melt condensation polymerization (using paraformaldehyde and urea) demonstrated lower free formaldehyde content, higher thermal stability, and better storage stability compared to conventionally synthesized aqueous condensation UF resin [1]. During 15-day storage monitoring, the methanol concentration in the melt-condensation resin decreased from 33.9% to a lower equilibrium value, while free formaldehyde content remained suppressed relative to conventional resin, indicating that methanol evolution kinetics serve as a stability indicator [1]. DSC and TG analyses confirmed higher thermal stability for the melt-condensation product [1].

Resin Synthesis Route Free Formaldehyde Storage Stability

Evidence-Backed Application Scenarios for Formaldehyde-Methanol-Urea Copolymer (CAS 37999-54-5) Procurement and Deployment


E0/E1-Grade Particleboard and MDF Manufacturing with Methanol-Optimized UF Resin

For wood-based panel manufacturers targeting E0 (≤0.5 mg/L) or E1 (≤1.5 mg/L) formaldehyde emission classifications, procurement of UF resin synthesized with concentrated formaldehyde (45%, methanol-free) or low-methanolic UFC (≤0.3 wt% methanol) is supported by direct comparative evidence showing reduced formaldehyde emission and improved water resistance vs. standard formalin-derived resins [1] [2]. The ≤0.3 wt% methanol UFC specification (RU2305685C2) provides a vendor-agnostic quality gate that predicts both emission compliance and process reproducibility during multistage condensation [2].

High-Humidity Service Environment Wood Composites Requiring Enhanced Hydrolytic Stability

Particleboards and MDF panels intended for use in kitchens, bathrooms, or exterior-grade applications benefit from UF resins with higher methylene ether bridge and uron ring content—structural features maximized when methanol is minimized or absent during synthesis as demonstrated by ¹³C-NMR structural analysis [1] [3]. The superior water resistance (lower thickness swelling) of concentrated formaldehyde-derived UF resin over standard formalin-derived resin [1] directly supports specification of low-methanol UF resin grades for moisture-exposed composite wood products.

Extended Shelf-Life UF Resin Procurement for Seasonal or Intermittent Panel Production

For production facilities with variable throughput requiring resin storage exceeding 1 month, alcohol modifier selection becomes a procurement-critical parameter. Comparative storage stability data demonstrate that isopropanol-modified UF resin maintains lower free formaldehyde content over 4 months compared to methanol-modified resin [4]. Procurement specifications should therefore mandate alcohol modifier identity and concentration (e.g., 4 wt% isopropanol vs. methanol) rather than relying solely on initial free formaldehyde content at delivery [4].

UF Resin Feedstock Selection for MDF Production: Formalin-Based vs. UFC-Based Resin Grade

MDF manufacturers must evaluate the formaldehyde feedstock type underlying the procured UF resin, as formalin-derived UF resin (42% HCHO) yields measurably superior internal bond strength, MOR, MOE, and lower thickness swelling in finished MDF panels compared to UFC-derived UF resin at identical final F/U = 1.1 [5]. Procurement documentation should require disclosure of the formaldehyde feedstock type (formalin vs. UFC and UFC F/U ratio) to predict final MDF mechanical grade compliance [5].

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